molecular formula C26H37NO4Si B13679271 [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol

[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol

Cat. No.: B13679271
M. Wt: 455.7 g/mol
InChI Key: NFWFWDHQKIZYSJ-UHFFFAOYSA-N
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Description

[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol is a complex organic compound with the molecular formula C26H37NO4Si. It is often used in organic synthesis and research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)
  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
  • Trimethylsilyl chloride (TMS-Cl)

Uniqueness

[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol is unique due to its combination of the tert-butyldiphenylsilyl protecting group and the Boc-protected pyrrolidine ring. This combination provides enhanced stability and selectivity in synthetic applications compared to other silyl-protected compounds .

Properties

IUPAC Name

tert-butyl 4-[tert-butyl(diphenyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4Si/c1-25(2,3)30-24(29)27-18-21(17-20(27)19-28)31-32(26(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,28H,17-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWFWDHQKIZYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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